molecular formula C13H17NSSi B14262061 8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline CAS No. 157252-45-4

8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline

Cat. No.: B14262061
CAS No.: 157252-45-4
M. Wt: 247.43 g/mol
InChI Key: QKYYZQFYYBKLJU-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of 8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline involves various methods, including cyclization reactions. One common approach is the reaction of 8-bromoquinoline with trimethylsilylmethylthiolate.

      Reaction Conditions: The reaction typically occurs under basic conditions, and the trimethylsilylmethylthiolate acts as the nucleophile.

      Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory for research purposes.

  • Chemical Reactions Analysis

      Reactivity: 8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and the substituents present.

  • Scientific Research Applications

      Chemistry: Researchers study 8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline as a model compound for understanding quinoline reactivity and heterocyclic chemistry.

      Biology and Medicine: Although not widely explored, its potential biological activities (e.g., antimicrobial, antitumor) warrant further investigation.

      Industry: Its applications in industry are limited due to its specialized nature.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with cellular targets or enzymes due to its unique structure.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other quinoline derivatives, such as 8-methylquinoline, 8-chloroquinoline, and 8-nitroquinoline, share structural similarities.

      Uniqueness: The trimethylsilylmethylthio substitution at the 8-position distinguishes 8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline from its counterparts.

    Properties

    CAS No.

    157252-45-4

    Molecular Formula

    C13H17NSSi

    Molecular Weight

    247.43 g/mol

    IUPAC Name

    trimethyl(quinolin-8-ylsulfanylmethyl)silane

    InChI

    InChI=1S/C13H17NSSi/c1-16(2,3)10-15-12-8-4-6-11-7-5-9-14-13(11)12/h4-9H,10H2,1-3H3

    InChI Key

    QKYYZQFYYBKLJU-UHFFFAOYSA-N

    Canonical SMILES

    C[Si](C)(C)CSC1=CC=CC2=C1N=CC=C2

    Origin of Product

    United States

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